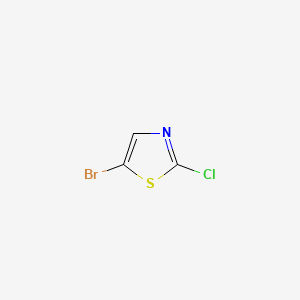

5-Bromo-2-chlorothiazole

Description

Direct Halogenation Approaches to Thiazole (B1198619) Systems

Direct halogenation represents a common and straightforward strategy for the synthesis of halogenated thiazoles. smolecule.com This approach involves the treatment of thiazole or its derivatives with halogenating agents under controlled conditions to achieve the desired substitution pattern.

The introduction of bromine and chlorine onto the thiazole ring can be achieved by reacting a suitable thiazole precursor with appropriate halogenating agents. smolecule.com For instance, starting with 2-aminothiazole, a series of reactions can be employed to introduce the required halogens. The specific reagents and reaction conditions are crucial for controlling the position of halogenation on the thiazole ring. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic aromatic substitution, which is the underlying mechanism for direct halogenation. udayton.edu

The choice of halogenating agent is critical. For bromination, reagents like N-bromosuccinimide (NBS) or elemental bromine are often used. vulcanchem.comnih.gov For chlorination, agents such as N-chlorosuccinimide (NCS), sulfuryl chloride, or phosphorus oxychloride are commonly employed. googleapis.com The reaction conditions, including solvent, temperature, and the presence of a catalyst, are optimized to maximize the yield of the desired product and minimize the formation of side products. vulcanchem.com

Achieving the specific 5-bromo-2-chloro substitution pattern requires careful control over the reaction conditions to ensure regioselectivity. The inherent reactivity of the different positions on the thiazole ring influences the outcome of the halogenation reaction. Advances in regioselective halogenation techniques, which gained prominence in the 1980s and 1990s, have been instrumental in the synthesis of specifically substituted thiazoles like 5-Bromo-2-chlorothiazole. smolecule.com

One strategy to control regioselectivity is the use of protecting groups. For example, a bulky protecting group can be introduced at a specific position to direct the halogenation to another available site. Following the halogenation step, the protecting group can be removed to yield the desired product. Another technique involves the "halogen dance" reaction, where a halogen atom migrates from one position to another on the thiazole ring under the influence of a strong base. researchgate.net This rearrangement can be exploited to synthesize specific isomers that are not easily accessible through direct halogenation.

Nucleophilic Substitution Strategies in Thiazole Synthesis

Nucleophilic substitution reactions provide an alternative and powerful route to this compound. smolecule.com This approach involves the displacement of a leaving group on the thiazole ring by a halide ion. The reactivity of the halogen atoms in this compound also makes it a good substrate for further nucleophilic substitution reactions. smolecule.comsmolecule.com

Starting with a chlorinated thiazole derivative, such as 2,5-dichlorothiazole, the bromine atom can be introduced at the 5-position through a nucleophilic substitution reaction. This typically involves reacting the chlorinated thiazole with a bromide salt, where the bromide ion acts as the nucleophile, displacing the chlorine atom at the desired position. The relative reactivity of the different positions on the thiazole ring towards nucleophilic attack is a key factor in the success of this strategy.

Conversely, it is also possible to start with a brominated thiazole and introduce the chlorine atom via nucleophilic substitution. For instance, reacting 2,5-dibromothiazole (B130459) with a chloride source can lead to the displacement of one of the bromine atoms by a chlorine atom. The conditions for this reaction must be carefully controlled to favor the substitution at the 2-position. The leaving group ability of bromine compared to chlorine plays a significant role in these reactions. nih.gov

Multi-Step Synthesis Pathways

More intricate synthetic routes, often involving multiple steps, can also be employed to construct this compound. smolecule.com These pathways offer greater flexibility in introducing various functional groups and can be advantageous for producing highly pure products. A common multi-step approach involves the construction of the thiazole ring from acyclic precursors, a method known as the Hantzsch thiazole synthesis. This typically involves the condensation of an α-haloketone with a thioamide. By using appropriately halogenated starting materials, the desired 5-bromo-2-chloro substitution pattern can be incorporated directly into the thiazole ring during its formation.

Another multi-step strategy involves a sequence of reactions starting from simpler thiazole derivatives. For example, a three-step method has been described for a related compound, 2-bromo-5-chlorothiazole-4-carboxylate, which involves cyclization, chlorination, and then a diazotization-bromination sequence. smolecule.com Such multi-step syntheses, while potentially longer, allow for precise control over the final structure of the molecule. smolecule.com

Data on Synthetic Methods

| Synthetic Approach | Key Features | Common Reagents |

| Direct Halogenation | Straightforward introduction of halogens onto the thiazole ring. smolecule.com | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Br₂, SO₂Cl₂, POCl₃ vulcanchem.comgoogleapis.com |

| Nucleophilic Substitution | Displacement of a leaving group by a halide ion. smolecule.com | Bromide salts, Chloride salts |

| Multi-Step Synthesis | Construction of the thiazole ring from acyclic precursors or sequential modification of a thiazole derivative. smolecule.com | α-haloketones, thioamides, various halogenating and functionalizing agents |

Multi-Step Synthesis Pathways

Cyclization Reactions of Precursors to Form the Thiazole Ring

Cyclization reactions are fundamental to forming the thiazole core. A common strategy involves constructing the ring from acyclic precursors in a single transformative step.

One established method involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent. google.com This reaction is believed to proceed through the formation of a sulfenyl chloride derivative, which then undergoes an intramolecular cyclization to yield a 2-thiazoline intermediate. google.com This thiazoline (B8809763) derivative is a direct precursor to the final chlorinated thiazole structure. The process can be carried out at temperatures ranging from -20°C to 150°C. google.com

Another widely adopted approach for building the thiazole scaffold is the condensation and cyclization of α-haloketones or their equivalents with a source of thiourea (B124793). For instance, the reaction of methyl dichloroacetate (B87207) with an aldehyde under basic conditions can form the thiazole ring. Catalytic amounts of iodine can be added to improve the efficiency of the cyclization by polarizing the α-chloroketone intermediate, which facilitates the nucleophilic attack by the thiourea derivative.

Condensation Reactions in Targeted Thiazole Synthesis

Condensation reactions are integral to the targeted synthesis of functionalized thiazoles. The Hantzsch thiazole synthesis is a prime example, involving the condensation of an α-halocarbonyl compound with a thioamide. thieme-connect.com

In the context of precursors to this compound, a typical approach involves the condensation of α-chloroketones with thiourea derivatives. Key parameters that influence these reactions include temperature and solvent choice. Elevated temperatures (above 60°C) can speed up the ring closure but also risk the decomposition of sensitive intermediates. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) can enhance reactant solubility, while ethanol (B145695) often provides a good balance of reactivity and solubility, yielding crystalline products. The aldehyde group of compounds like 5-Bromothiazole-2-carbaldehyde can also undergo condensation reactions with amines to form imines or Schiff bases, which are important intermediates in medicinal chemistry. smolecule.com

Table 1: Overview of Thiazole Ring Synthesis Methods

| Method | Key Precursors | Reagents/Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Precursor Cyclization | Allyl isothiocyanate | Chlorinating agent, -20°C to 150°C | 2-Chloro-5-(chloromethyl)thiazole | google.com |

| Hantzsch Synthesis | α-Haloketone, Thiourea derivative | Base, Optional Iodine catalyst | Substituted Thiazole | thieme-connect.com |

| Condensation | 5-Bromothiazole-2-carbaldehyde, Amine | - | Imine/Schiff Base | smolecule.com |

Advanced Synthetic Transformations

Once the this compound core is formed, its halogen substituents provide handles for further functionalization through advanced synthetic transformations. The differential reactivity of the bromine at the 5-position and the chlorine at the 2-position allows for selective chemical manipulation.

Halogen-Dance Reaction Applications in Thiazole Chemistry

The Halogen-Dance Reaction (HDR) is a powerful tool for isomerizing halogenated aromatic and heteroaromatic compounds. researchgate.netresearchgate.net This base-catalyzed migration of a halogen atom has been effectively applied to this compound to create novel substitution patterns. thieme-connect.com

When this compound is treated with a strong base, such as lithium diisopropylamide (LDA), deprotonation occurs at the 4-position, generating a lithiated intermediate. thieme-connect.com This intermediate can then induce a "halogen dance," where the bromine atom from the 5-position of a starting material molecule migrates, ultimately leading to a more stable lithiated species at the 5-position. thieme-connect.com Quenching this rearranged intermediate with various electrophiles allows for the one-pot synthesis of 5-substituted 4-bromo-2-chlorothiazoles. thieme-connect.comresearchgate.net This method provides an efficient route to trihalogenated thiazoles and other polysubstituted derivatives that would be difficult to access through classical methods. thieme-connect.com Yields for these transformations are generally good, ranging from 56% to 88%. thieme-connect.com

Metal-Halogen Exchange Mechanisms for Thiazole Derivatives

Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This reaction is particularly useful for preparing organolithium compounds from organobromides and iodides. wikipedia.org

In thiazole chemistry, this mechanism is used to create reactive sites for further functionalization. 2-Bromothiazole and 5-bromothiazole (B1268178) can be converted into their corresponding thiazolyllithium compounds via halogen-metal exchange, which can then be carboxylated. researchgate.net A specific application leads to the synthesis of this compound itself, where 2-lithio derivatives of heterocycles react with tetrabromomethane or tetrachloromethane in a metal-halogen exchange to produce the desired dihalogenated product in high yields. researchgate.netresearchgate.net

The exchange rates typically follow the trend I > Br > Cl, allowing for selective reactions on polyhalogenated substrates. wikipedia.org For example, in 2,5-dibromo-4-chlorothiazole, the bromine at the 5-position is the most reactive towards n-butyllithium. researchgate.net This differential reactivity is crucial for selectively performing cross-coupling reactions or introducing other electrophiles at specific positions on the thiazole ring. thieme-connect.comnih.gov

Table 2: Advanced Transformations of this compound

| Transformation | Starting Material | Key Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Halogen-Dance Reaction | This compound | LDA, Electrophile (e.g., I₂, Br₂, CHO) | 5-Lithio-4-bromo-2-chlorothiazole | 5-Substituted-4-bromo-2-chlorothiazole | thieme-connect.com |

| Metal-Halogen Exchange | 5-Bromothiazole | n-Butyllithium | 5-Thiazolyllithium | Thiazole-5-carboxylic acid (after quenching with CO₂) | researchgate.net |

| Metal-Halogen Exchange | 2-Lithiothiazole | Tetrabromomethane, Tetrachloromethane | - | This compound | researchgate.net |

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms on the thiazole ring makes this compound highly reactive towards nucleophiles. smolecule.com The positions of the halogens are critical to the molecule's reactivity, allowing for selective functionalization.

Research findings consistently show that the bromine atom at the C-5 position is more susceptible to nucleophilic substitution than the chlorine atom at the C-2 position. smolecule.com This enhanced reactivity allows for selective and controlled derivatization of the molecule. Nucleophiles such as alkoxides and amines preferentially replace the bromine at C-5, leaving the C-2 chlorine atom intact. smolecule.com This differential reactivity is a key feature, enabling sequential functionalization strategies where the C-5 position is modified first, followed by subsequent reactions at the C-2 position under different conditions.

Table 1: Regioselectivity in Nucleophilic Substitution of this compound

| Position | Halogen | Relative Reactivity towards Nucleophiles | Typical Products | Citation |

| C-2 | Chlorine | Lower | C-2 substituted thiazoles (under specific conditions) | smolecule.comrsc.org |

| C-5 | Bromine | Higher | C-5 substituted thiazoles (preferential reaction) | smolecule.com |

The reactivity of the thiazole ring is significantly affected by the nature of its substituents. Electron-withdrawing groups generally decrease the basicity and nucleophilicity of the thiazole ring system. analis.com.my In the context of nucleophilic aromatic substitution, such groups can have a complex influence. While they may deactivate the ring towards electrophilic attack, they can activate it towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. rsc.org For instance, the presence of a nitro group, a strong electron-withdrawing group, on the thiazole ring has been shown to increase the rate of nucleophilic substitution. analis.com.myias.ac.in In this compound, the inherent electron-withdrawing character of the two halogen atoms already enhances its reactivity towards nucleophiles compared to non-halogenated thiazoles. smolecule.comchemimpex.com

Substitution at the C-5 Position of the Thiazole Ring

Organometallic Reactions and Cross-Coupling Methodologies

This compound is an important substrate for various organometallic reactions, particularly those involving palladium catalysis and lithiation, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of two distinct halogen atoms makes this compound a versatile partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. smolecule.com These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors. wikipedia.orgnih.govmdpi.com

The differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling. The C-Br bond is generally more reactive in standard palladium-catalyzed reactions, enabling the selective coupling of aryl, heteroaryl, or alkyl groups at the C-5 position while retaining the chlorine at C-2 for subsequent transformations. d-nb.info

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-thiazole with an organoboron compound. This compound can be selectively coupled at the C-5 position with various boronic acids or their esters. nih.govuzh.ch

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org this compound can react with primary or secondary amines at the C-5 position in the presence of a palladium catalyst and a suitable base to yield 5-amino-2-chlorothiazole derivatives. smolecule.comresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Position of Reaction | Catalyst System (Example) | Product Type | Citations |

| Suzuki-Miyaura | Arylboronic acid | C-5 | Pd(dppf)Cl₂ / Base | 5-Aryl-2-chlorothiazole | smolecule.comnih.govresearchgate.net |

| Buchwald-Hartwig | Amine | C-5 | Pd₂(dba)₃ / Ligand / Base | 5-Amino-2-chlorothiazole | smolecule.comwikipedia.orgmdpi.com |

Directed lithiation, or metalation, is a powerful tool for functionalizing aromatic and heteroaromatic rings. chemistry-chemists.comuwindsor.ca For thiazole derivatives, deprotonation can occur at either the C-2 or C-5 positions. In the case of 2-substituted thiazoles like 2-chlorothiazole (B1198822), lithiation occurs exclusively at the C-5 position. chemistry-chemists.comcdnsciencepub.com This regioselectivity is crucial for introducing a variety of electrophiles at a specific site.

Starting with 2-chlorothiazole, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures generates a 2-chloro-5-lithiothiazole intermediate. researchgate.net This highly reactive organolithium species can then be "quenched" with various electrophiles to introduce a wide range of functional groups at the C-5 position. researchgate.netmdpi.com For example, quenching the lithiated intermediate of 2-chlorothiazole with ethyl formate (B1220265) yields 2-chlorothiazole-5-carbaldehyde. This strategy provides a reliable method for synthesizing 5-substituted-2-chlorothiazoles, which can then be further modified, for instance, by subsequent cross-coupling reactions at the C-2 position. One of the documented methods to synthesize this compound itself involves the reaction of a 2-lithio derivative with a bromine source. researchgate.net

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Cyclization and Condensation Pathways for Derivatization

The presence of two distinct halogen atoms on the thiazole ring of this compound, coupled with the potential for functionalization at other positions, provides a rich platform for the construction of fused heterocyclic systems through cyclization and condensation reactions. These reactions are pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Research has demonstrated the utility of this compound derivatives in the synthesis of various fused systems, most notably thiazoloquinolines and thiazoloquinazolines. A common strategy involves the initial functionalization of the thiazole ring, often through cross-coupling reactions, followed by an intramolecular or intermolecular cyclization event.

A key example is the synthesis of 2-aryl-thiazolo[4,5-c]quinoline-4(5H)-ones. googleapis.com This synthesis commences with the palladium-catalyzed Suzuki-Miyaura coupling of ethyl 2-bromo-5-chlorothiazole-4-carboxylate with an appropriate arylboronic acid. This reaction selectively displaces the bromine atom at the 5-position. The resulting 2-chloro-5-arylthiazole derivative then undergoes a second palladium-catalyzed coupling with a 2-aminophenylboronic acid, leading to the formation of the fused quinoline (B57606) ring system. googleapis.com

Similarly, the Negishi cross-coupling reaction has been employed to functionalize the 2-position of the thiazole ring. For instance, the reaction of this compound with an organozinc reagent in the presence of a palladium catalyst selectively occurs at the 2-position, leaving the bromo group intact for subsequent transformations. beilstein-journals.org This selectivity allows for a stepwise approach to building complex molecular architectures.

Condensation reactions of functionalized this compound derivatives with bifunctional reagents are another powerful tool for constructing fused heterocycles. For example, derivatives of this compound can be elaborated to include an amino group, which can then undergo condensation with a dicarbonyl compound or its equivalent to form a new heterocyclic ring fused to the thiazole core. The synthesis of thiazolo[5,4-b]quinoline derivatives has been achieved through the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles. libretexts.org

The "halogen-dance" reaction represents another synthetic strategy for derivatizing this compound, which can then be used in cyclization reactions. This base-induced halogen migration can be exploited to introduce functional groups at different positions of the thiazole ring, thereby creating precursors for a variety of fused heterocyclic systems. epo.org

The following table summarizes selected cyclization and condensation reactions involving this compound derivatives:

| Starting Material Derivative | Reagents and Conditions | Fused Heterocyclic Product | Reference |

| Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | 1. Arylboronic acid, Pd(PPh₃)₄2. 2-Aminophenylboronic acid, Pd(PPh₃)₄ | Thiazolo[4,5-c]quinoline-4(5H)-one | googleapis.com |

| This compound | Organozinc reagent, Pd catalyst | 2-Substituted-5-bromothiazole | beilstein-journals.org |

| 4-(Ethoxycarbonyl)-5-(arylamino)thiazole | Cyclization | Thiazolo[5,4-b]quinoline | libretexts.org |

| 5-Functionalized 4-bromo-2-chlorothiazole (B1279618) | Halogen-dance reaction followed by cyclization | Various fused thiazoles | epo.org |

| 6-Aminobenzo[d]thiazole-2,7-dicarbonitrile (derived from a related thiazole) | Dimroth rearrangement with anilines | Thiazolo[5,4-f]quinazolines |

Oxidation and Reduction Chemistry of the Thiazole Nucleus

The thiazole ring in this compound can participate in oxidation and reduction reactions, although the presence of the two halogen atoms significantly influences its reactivity. These transformations can be used to introduce new functional groups or to modify the electronic properties of the molecule.

Oxidation:

The sulfur atom in the thiazole ring is susceptible to oxidation, typically by peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This can lead to the formation of the corresponding thiazole S-oxide or S,S-dioxide (sulfone). While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the oxidation of other thiazole derivatives is well-established. For instance, the oxidation of a 5-nitro-2-(thiazol-2-ylthio)benzonitrile (B14905681) with m-CPBA or hydrogen peroxide in acetic acid has been reported to oxidize the thiazole sulfur. google.com In the context of related compounds, the oxidation of a 2-chloro-5-chloromethyl-1,3-thiazole precursor can be achieved using oxidizing agents like peracetic acid or m-chloroperbenzoic acid. google.com The electron-withdrawing nature of the bromo and chloro substituents in this compound would likely make the thiazole ring less susceptible to oxidation compared to electron-rich thiazoles.

Reduction:

The reduction of the thiazole ring in this compound can proceed via several pathways, including catalytic hydrogenation and reduction with metal hydrides. Catalytic hydrogenation, typically using a palladium catalyst, can lead to the reductive dehalogenation of one or both halogen atoms. The chlorine atom at the 2-position is generally more labile to reductive cleavage than the bromine atom at the 5-position. For example, the catalytic dehalogenation of 2-bromo-thiazole-4-carboxylic acid has been reported. google.com The selective hydrogenation of a 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole to the corresponding 4-methyl-5-(2-chloroethyl)-thiazole in the presence of a palladium on charcoal catalyst has also been described, demonstrating the feasibility of selectively removing the 2-chloro substituent. google.comwikipedia.org

Reduction with complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can also effect dehalogenation. libretexts.org However, the reactivity of these reagents with this compound would need to be carefully controlled to achieve selective reduction without affecting other functional groups that may be present in the molecule. The choice of reducing agent and reaction conditions is crucial for controlling the outcome of the reduction.

The following table provides a summary of potential oxidation and reduction reactions of the this compound nucleus based on the reactivity of related compounds:

| Reaction Type | Reagent | Potential Product(s) | Reference (for related compounds) |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound-1-oxide or 1,1-dioxide | google.comgoogle.com |

| Reduction (Catalytic Hydrogenation) | H₂, Pd/C | 5-Bromothiazole and/or 2-chlorothiazole and/or thiazole | google.comwikipedia.org |

| Reduction (Metal Hydride) | LiAlH₄ or NaBH₄ | Dehalogenated and/or ring-opened products | libretexts.org |

Synthesis of Substituted Thiazole Analogs

The dual halogenation of this compound enables a wide range of functionalization reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic substitution. smolecule.com These reactions facilitate the introduction of diverse carbon-based and heteroatom-based groups onto the thiazole core.

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, and this compound is an excellent substrate for such transformations. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling : This reaction is widely used to form C-C bonds by coupling the thiazole with organoboron compounds, such as boronic acids. aablocks.comuzh.ch It is effective for creating aryl- and heteroaryl-substituted thiazoles. aablocks.comuzh.ch The reaction is tolerant of many functional groups and is a cornerstone for building biaryl systems.

Stille Coupling : In a Stille coupling, an organostannane (organotin compound) is coupled with the halo-thiazole. numberanalytics.comorgsyn.org This method is valued for the stability of the organostannane reagents and the mild reaction conditions often employed. orgsyn.orgresearchgate.net

Sonogashira Coupling : To introduce alkynyl substituents, the Sonogashira coupling is the method of choice. It involves the reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govnih.gov This reaction has been used to synthesize a variety of 5-alkynylthiazole derivatives. nih.gov

| Coupling Reaction | Reactant Type | Substituent Introduced | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Aryl, Heteroaryl | Pd(0) catalyst, Ligand, Base |

| Stille | Organostannane | Aryl, Vinyl, Alkyl | Pd(0) catalyst, Ligand |

| Sonogashira | Terminal Alkyne | Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst, Base |

The introduction of heteroatoms like nitrogen, oxygen, and sulfur is crucial for modifying the electronic and biological properties of the thiazole scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 5-aminothiazole derivatives. doi.orgresearchgate.net The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of even challenging substrates under mild conditions. wikipedia.orgmit.edu For instance, 5-N,N-diarylaminothiazoles have been synthesized in good yields using this method. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the thiazole ring, enhanced by the halogen substituents, facilitates nucleophilic aromatic substitution. The bromine at C5 can be displaced by various nucleophiles. smolecule.com Thiolates can be used to introduce sulfur-based substituents, forming thioethers. wikipedia.org Similarly, alkoxides can react to form ether linkages, introducing oxygen-based functional groups. smolecule.com

| Reaction | Reactant Type | Substituent Introduced | Key Reagents/Catalyst |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Amino Group (-NRR') | Pd catalyst, Ligand, Base |

| Nucleophilic Substitution | Thiol | Thioether (-SR) | Base |

| Nucleophilic Substitution | Alkoxide | Ether (-OR) | Base |

Introduction of Carbon-Based Substituents

Regioselective Functionalization Strategies

A key feature of this compound is the ability to selectively functionalize different positions on the ring. The inherent reactivity differences between the C-Br and C-Cl bonds are often exploited.

C5-Position Reactivity : The C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. smolecule.comnih.gov This allows for selective functionalization at the C5-position while leaving the C2-chloro group intact for subsequent transformations. nih.govcdnsciencepub.com For example, Sonogashira coupling has been shown to occur exclusively at the C5 position without affecting the C2-chloro substituent. nih.gov

C4-Position Functionalization via Halogen Dance Reaction : While the C2 and C5 positions are directly activated by halogens, the C4 position can be functionalized through a "halogen dance" reaction. researchgate.net This base-induced halogen migration, typically using a strong base like lithium diisopropylamide (LDA), can cause the bromine atom to move from the C5 to the C4 position. researchgate.net The resulting 4-bromo-2-chlorothiazole intermediate can then be trapped by an electrophile or used in further reactions, providing access to 4,5-disubstituted thiazoles. researchgate.net

Development of Complex Heterocyclic Scaffolds Utilizing this compound

The ability to perform sequential and regioselective reactions makes this compound an important starting material for the synthesis of complex, polycyclic heterocyclic systems. By first functionalizing the C5 position and then targeting the C2 position, chemists can build elaborate molecular frameworks.

One notable example is the synthesis of thiazolo[4,5-c]quinoline derivatives. acs.org In a reported synthesis, ethyl 2-bromo-5-chlorothiazole-4-carboxylate, a closely related derivative, serves as the key precursor. acs.org The strategy involves sequential coupling and cyclization reactions that build the quinoline ring fused to the thiazole core. Such fused systems are of interest in medicinal chemistry and materials science. The initial functionalization, often a C-C or C-N bond formation at one of the halogenated sites, provides an anchor point from which the new ring system is constructed through intramolecular cyclization reactions. This step-wise approach, enabled by the differential reactivity of the halogens on the thiazole ring, is a powerful strategy for generating molecular diversity and complexity from a relatively simple starting material. acs.org

This compound as a Versatile Building Block

This compound is highly valued as a versatile building block due to the differential reactivity of its carbon-halogen bonds. Chemists can selectively target the bromine or chlorine atom for substitution or coupling reactions, enabling a stepwise and controlled approach to the synthesis of complex molecules. This strategic functionalization is crucial for creating diverse derivatives with tailored properties. The presence of the thiazole core, a five-membered heterocycle containing both sulfur and nitrogen, further adds to its synthetic utility, as this ring system is a common feature in many biologically active compounds.

The structure of this compound is ideally suited for the synthesis of advanced and polysubstituted heterocyclic architectures. The carbon-bromine bond at the 5-position is typically more reactive than the carbon-chlorine bond at the 2-position in cross-coupling reactions, allowing for selective functionalization. This reactivity enables the synthesis of complex thiazole derivatives through methods like the halogen-dance reaction, which can be used to create a variety of 5-functionalized 4-bromo-2-chlorothiazole derivatives. thieme-connect.com

Furthermore, related chlorothiazole structures serve as potent precursors for synthesizing new heterocyclic systems endowed with specific biological activities. researchgate.net For example, 4-chlorothiazole (B1590448) derivatives have been used to synthesize novel pyrazoles through a sequence of reactions involving hydrazinolysis and subsequent heterocyclization. researchgate.net This highlights the role of the chloro-substituted thiazole moiety as a foundational element for building more intricate, fused, and pendant heterocyclic systems with potential applications in medicinal chemistry. researchgate.net

| Reaction Type | Position of Reactivity | Resulting Structure |

| Cross-Coupling | C5-Br | Selective addition of new group at C5 |

| Halogen-Dance | C4/C5 | Isomerization and functionalization |

| Nucleophilic Substitution | C2-Cl | Substitution of chlorine atom |

| Cyclocondensation | Thiazole Ring | Formation of fused heterocyclic systems |

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are a powerful tool for efficiently generating molecular complexity. mdpi.com this compound and its derivatives are valuable intermediates in such processes. The compound can serve as a key electrophilic component, reacting with nucleophiles generated in situ to form complex structures in a convergent manner. mdpi.com

For instance, synthetic strategies involving the multicomponent condensation of related thiazole precursors have been developed to produce novel pyrazolo-thiazolo-pyridine conjugates. researchgate.net In these reactions, the thiazole building block is integrated into a larger, more complex scaffold in one pot, demonstrating the efficiency and utility of using such intermediates in MCRs to access diverse heterocyclic libraries. researchgate.netmdpi.com

Precursor for Advanced Heterocyclic Architectures

Synthetic Utility in Pharmaceutical Lead Compound Development

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as an essential starting material for the development of new pharmaceutical lead compounds due to the synthetic handles it provides for molecular elaboration.

The strategic modification of this compound allows for the generation of libraries of novel compounds for biological screening. Research has shown that derivatives of halogenated thiazoles exhibit significant potential as therapeutic agents. For example, compounds synthesized from precursors like 2-amino-5-bromothiazole, which can be converted into 2-chlorothiazole scaffolds, have demonstrated potent inhibitory effects on biological targets such as KPNB1 and Poly(ADP-Ribose) Polymerase-1 (PARP-1), which are relevant in cancer therapy. semanticscholar.orgnih.gov The synthesis of these molecules often involves key steps like the Suzuki reaction to functionalize the 5-position of the thiazole ring. semanticscholar.orgnih.gov Similarly, other complex carbamide derivatives synthesized from chlorothiazole carboxylic acids have shown high antitumor activity, underscoring the importance of this scaffold in oncology research. researchgate.net

| Target Area | Example Precursor/Derivative | Reported Activity |

| Anticancer | 2-Amino-5-bromothiazole derivatives | KPNB1 Inhibition semanticscholar.orgnih.gov |

| Anticancer | 4,5-substituted-2-aminothiazoles | PARP-1 Inhibition nih.gov |

| Antitumor | 4,5-Dichlorothiazole-3-carboxylic acid | Cytotoxic effects researchgate.net |

| Antitumor | 4-Chlorothiazole-5-carbaldehydes | Cytotoxicity against cancer cell lines researchgate.net |

Application in Agrochemical Synthesis and Development

The utility of this compound extends into the field of agrochemicals. The thiazole moiety is present in a number of commercially successful fungicides and pesticides. The compound serves as a key intermediate for the synthesis of new active ingredients for crop protection. Derivatives such as Ethyl 2-Bromo-5-chlorothiazole-4-carboxylate are specifically noted for their value in formulating products like pesticides and fungicides, which are designed to improve crop yield and quality by protecting against pests and diseases. chemimpex.com The ability to selectively modify the compound allows for the fine-tuning of the biological activity and physical properties of the resulting agrochemicals. chemimpex.com

Exploration in Material Science for Novel Compound Generation

In addition to its roles in life sciences, this compound and its derivatives are being explored in the field of material science. The incorporation of such heterocyclic structures into polymers or as building blocks for functional organic materials is an area of active research. The unique electronic properties conferred by the halogenated thiazole ring can be harnessed to create novel materials with specific characteristics. chemimpex.com Research in this area includes the development of materials with enhanced thermal stability and resistance to degradation, which are critical properties for many advanced applications. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNS/c4-2-1-6-3(5)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJFZOGJTDCZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458325 | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-56-8 | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 5 Bromo 2 Chlorothiazole

5-Bromo-2-chlorothiazole is a dihalogenated aromatic heterocyclic compound with the chemical formula C₃HBrClNS. smolecule.com It consists of a five-membered thiazole (B1198619) ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. smolecule.comcymitquimica.com This specific arrangement of atoms and functional groups dictates its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃HBrClNS |

| Molecular Weight | 198.47 g/mol sigmaaldrich.com |

| Appearance | Solid guidechem.comcymitquimica.comsigmaaldrich.com |

| Boiling Point | 253.8±32.0 °C (Predicted) chemicalbook.com |

| Density | 1.979±0.06 g/cm³ (Predicted) chemicalbook.com |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C chemicalbook.com |

| IUPAC Name | 5-bromo-2-chloro-1,3-thiazole sigmaaldrich.com |

| SMILES | ClC1=NC=C(Br)S1 cymitquimica.com |

Synthesis and Manufacturing

The synthesis of 5-Bromo-2-chlorothiazole can be achieved through several laboratory-scale methods. One common approach involves the reaction of tetrachloromethane with lithium bromide. smolecule.com Another method is the direct halogenation of thiazole (B1198619) derivatives using specific brominating and chlorinating agents, where careful control of reaction conditions is crucial to ensure the desired regioselectivity and yield. smolecule.com The "halogen-dance" reaction, a base-induced halogen migration, has also been employed for the synthesis of polysubstituted thiazole derivatives, including this compound. researchgate.net For industrial-scale production, strategies would likely focus on optimizing these known methods to improve efficiency, reduce waste, and ensure a cost-effective process. This could involve the use of flow chemistry or the development of catalytic processes to minimize the use of stoichiometric reagents.

Chemical Reactivity and Derivatization

The chemical reactivity of 5-Bromo-2-chlorothiazole is dominated by the presence of the two halogen atoms, which act as leaving groups in various reactions. smolecule.comcymitquimica.com

Nucleophilic Substitution: The C-Br and C-Cl bonds are susceptible to nucleophilic attack. The bromine at the C5 position is generally more reactive towards nucleophiles, such as alkoxides and amines, allowing for selective substitution while the chlorine at the C2 position remains intact. smolecule.com

Cross-Coupling Reactions: This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. smolecule.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a wide range of complex thiazole (B1198619) derivatives. smolecule.com

Lithiation and Electrophilic Substitution: The thiazole ring can be deprotonated at the C4 position using a strong base, followed by quenching with an electrophile to introduce a new substituent. smolecule.com This allows for further functionalization of the thiazole core.

Derivatization of this compound is a common strategy to access a diverse library of compounds for various applications. researchgate.net By selectively reacting at the C-Br or C-Cl position, or by functionalizing the C4 position, a vast array of derivatives can be synthesized.

Spectroscopic and Analytical Characterization

The structure of 5-Bromo-2-chlorothiazole and its derivatives is routinely confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show a signal for the proton on the thiazole (B1198619) ring. vulcanchem.com ¹³C NMR spectroscopy would provide signals for the carbon atoms in the thiazole ring, with the chemical shifts being influenced by the attached halogen atoms. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the C-N, C-S, and C-H bonds within the thiazole ring. vulcanchem.comrsc.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. vulcanchem.comuni.lu The isotopic pattern of bromine and chlorine would be a distinctive feature in the mass spectrum. vulcanchem.com

Biological and Medicinal Chemistry Research Avenues

Antimicrobial Activity Investigations

The thiazole (B1198619) nucleus is a well-established pharmacophore in the development of antimicrobial agents. sapub.orgnih.gov Derivatives of 5-Bromo-2-chlorothiazole have been investigated for their potential to combat bacterial and fungal infections, demonstrating a broad spectrum of activity. cymitquimica.comsmolecule.comsmolecule.com

Antibacterial Efficacy Studies

Thiazole derivatives have shown considerable promise as antibacterial agents. jchemrev.com Studies on various substituted thiazoles have revealed their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. sapub.orgrsc.org For instance, certain thiazole-quinolinium derivatives have demonstrated potent bactericidal activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) as low as 1-8 µg/mL and 2-16 µg/mL, respectively. jchemrev.comjchemrev.com

The antibacterial efficacy of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. jchemrev.com For example, some derivatives have been shown to inhibit the formation of the bacterial cell wall or disrupt the synthesis of crucial biomolecules. The presence of a bromine atom on the thiazole ring, as in this compound, has been shown to enhance antibacterial activity in some cases.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole-quinolinium derivatives | MRSA | 1-8 mg/mL | jchemrev.com |

| Thiazole-quinolinium derivatives | VRE | 2-16 mg/mL | jchemrev.com |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various bacteria | 0.23–0.7 mg/mL | nih.gov |

| Aminothiazole derivatives | S. aureus, E. coli | 16.1 µM | jchemrev.com |

Antifungal Efficacy Studies

In addition to their antibacterial properties, thiazole derivatives have also demonstrated significant antifungal activity. jchemrev.com They have been found to be effective against a range of fungal pathogens, including various Candida species. nih.govjchemrev.com The antifungal action of some thiazole derivatives has been reported to be comparable to that of established antifungal drugs like fluconazole (B54011) and ketoconazole. jchemrev.com

Research into novel quinoline-thiazole derivatives has revealed their potential as antifungal agents, with some compounds showing promising activity against fungal strains. acs.org The mechanism of antifungal action is often linked to the inhibition of enzymes essential for fungal cell wall integrity, such as 14α-lanosterol demethylase. nih.govacs.org

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Fungi | Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivative (Compound 9) | Various fungi | MIC: 0.06–0.23 mg/mL, MFC: 0.11–0.47 mg/mL | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | MIC: 0.015–3.91 µg/mL | nih.gov |

| Thiazole derivative (Compound 43b) | A. flavus | MIC: 16.2 µM | jchemrev.com |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazole derivatives are believed to stem from their ability to interfere with various microbial processes. jchemrev.com One proposed mechanism involves the inhibition of FtsZ polymerization, a crucial step in bacterial cell division. jchemrev.comrsc.orgjchemrev.com This disruption leads to an elongated cell morphology and ultimately inhibits bacterial proliferation. rsc.org

Another key target for the antibacterial action of thiazole derivatives is the enzyme MurB, which is involved in the biosynthesis of the bacterial cell wall. nih.gov For antifungal activity, the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi, is a probable mechanism. nih.govacs.org The disruption of ergosterol production compromises the integrity of the fungal cell membrane. acs.org

Pharmacological Potential of Thiazole Derivatives

Beyond their antimicrobial properties, thiazole derivatives have garnered significant attention for their potential in treating a range of other diseases, including cancer and inflammatory conditions. wisdomlib.orgresearchgate.netnih.govmdpi.com

Anti-cancer Research and Therapeutic Potential

The thiazole scaffold is a key component in several anti-cancer drugs, highlighting its importance in oncology research. mdpi.com Derivatives of this compound have been explored for their anti-proliferative effects on various cancer cell lines. For instance, certain 5-bromo-7-azaindolin-2-one derivatives have demonstrated potent antitumor activity, with some compounds showing greater potency than the established drug Sunitinib against specific cancer cell lines. nih.gov

The anti-cancer activity of thiazole derivatives is often linked to their ability to inhibit key enzymes involved in cancer cell growth and proliferation, such as protein kinases. The structural modifications on the thiazole ring can significantly influence their cytotoxic effects.

Table 3: Anti-cancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-bromo-7-azaindolin-2-one derivative (Compound 23p) | HepG2, A549, Skov-3 | 2.357–3.012 µM | nih.gov |

Anti-inflammatory Properties of Related Thiazole Compounds

Thiazole derivatives have also been investigated for their anti-inflammatory properties. wisdomlib.orgresearchgate.netnih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. researchgate.net Thiazole compounds have shown the ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netmdpi.com

Studies on synthesized thiazole derivatives have demonstrated significant anti-inflammatory activity, as evidenced by reductions in paw edema in animal models. wisdomlib.org For example, certain substituted phenyl thiazoles have shown inhibition of edema by up to 44%. wisdomlib.org The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. nih.gov

Table 4: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| Substituted phenyl thiazole (Compound 3c) | Carrageenan-induced paw edema | 44% inhibition | wisdomlib.org |

| Substituted phenyl thiazole (Compound 3d) | Carrageenan-induced paw edema | 41% inhibition | wisdomlib.org |

Molecular Interaction Studies

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for drug design and development. smolecule.com These interactions are primarily governed by the compound's structural features, including the thiazole ring and its halogen substituents.

Ligand-Target Interactions with Enzymes

Derivatives of this compound are investigated as enzyme inhibitors, a common mechanism of action for therapeutic agents. smolecule.comchemimpex.com The thiazole ring and its substituents can form stable complexes within the active sites of enzymes, blocking substrate access and inhibiting their catalytic function.

Key interaction types include:

Hydrophobic Interactions: The halogen atoms on the thiazole ring can enhance hydrophobic interactions with nonpolar regions of an enzyme's active site. vulcanchem.com

Hydrogen Bonding: The nitrogen atom in the thiazole ring and functional groups added during derivatization (e.g., carboxamides) can act as hydrogen bond acceptors or donors, forming critical bonds with amino acid residues in the target enzyme. smolecule.com

Metal Ion Chelation: In metalloenzymes, functional groups on thiazole derivatives can coordinate with the catalytic metal ion (e.g., Zn²⁺), displacing water molecules and inactivating the enzyme.

For example, a study on glucokinase activators found that a derivative, diethyl((5-bromothiazol-4-yl)methyl)phosphonate, exhibited an EC₅₀ of 15 nM in an in vitro enzyme assay, demonstrating potent interaction. tandfonline.com

Binding Affinity to Receptors

The ability of thiazole derivatives to bind with high affinity and selectivity to specific receptors is a key determinant of their therapeutic potential. researchgate.net Research has shown that thiazole and thiadiazole derivatives can act as antagonists for adenosine (B11128) receptors, with structure-affinity relationships indicating the importance of the heterocyclic core. acs.org

In a notable study, thiazole-carboxamide derivatives were assessed for their ability to modulate AMPA receptors, which are critical in neurotransmission. mdpi.com These compounds were found to be potent inhibitors of AMPAR-mediated currents, with their binding affinity and modulatory effects influenced by the specific substitutions on the thiazole core. mdpi.com The study highlighted that an optimized structural design could fine-tune binding affinity and selectively modulate receptor kinetics. mdpi.com Another series of thiazole derivatives showed binding affinity for the mGluR5a receptor, with a Kᵢ value of 18 nM for the most active compound. nih.gov These findings underscore the potential of thiazole-based structures, accessible from precursors like this compound, in neuropharmacology.

Interactions with Biological Macromolecules (Proteins and Nucleic Acids)

The biological activity of this compound derivatives stems from their interactions with various macromolecules, including proteins and nucleic acids.

Nucleic Acid Interactions: Some thiazole-containing compounds have been reported to interact with nucleic acids. For instance, certain derivatives are known to interact with DNA and inhibit enzymes like topoisomerase IV, which is crucial for bacterial DNA replication. mdpi.com This mode of action is particularly relevant for developing antimicrobial agents. The planar structure of the thiazole ring could potentially allow for intercalation between DNA base pairs, while functional groups can interact with the phosphate (B84403) backbone or the grooves of the DNA helix.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. bohrium.comresearchgate.net For analogs derived from this compound, SAR studies focus on how modifications to the thiazole core and its substituents influence therapeutic effects. nih.govvulcanchem.com

Key findings from SAR studies on related thiazole derivatives include:

Influence of Halogen Substituents: The presence and position of halogen atoms are critical. In a comparative study, a chloro substituent at the C5 position of a thiazole derivative was found to enhance electrophilicity, which can lead to stronger interactions with biological targets. vulcanchem.com Conversely, replacing the chloro group with a methyl group resulted in greater metabolic stability but reduced enzymatic affinity. vulcanchem.com In a series of antimalarial compounds, small, electron-withdrawing groups like fluorine were preferred at the para position of an N-aryl amide group attached to the thiazole ring. nih.gov

Role of Substituents at Different Positions:

Position 2: The chloro group at the C2 position of this compound is a reactive site suitable for nucleophilic substitution, allowing for the introduction of various functional groups that can modulate activity. smolecule.com

Position 5: Modifications at the C5 position significantly impact activity. In one study, replacing the 5-bromo substituent with chloro or iodo was achieved to explore SAR. rsc.org In another series, the significance of a carboxanilide side chain at the fifth position was noted for its cytostatic effects. mdpi.com

The following table summarizes SAR findings for a series of antimalarial thiazole analogs, demonstrating the effect of substitutions on activity.

| Compound | Substitution on N-aryl amide (ortho-position) | Substitution on N-aryl amide (para-position) | In Vitro Activity (IC₅₀, nM) vs. P. falciparum 3D7 | Cytotoxicity (IC₅₀, µM) vs. HepG2 cells |

|---|---|---|---|---|

| Analog 1 | -H | -H | >10000 | >30 |

| Analog 2 | -F | -H | 140 | >30 |

| Analog 3 | -Cl | -H | 240 | >30 |

| Analog 4 | -H | -F | 1200 | >30 |

| Analog 5 | -F | -F | 150 | >30 |

These studies collectively show that this compound is a valuable scaffold, and systematic modifications of its structure can lead to the optimization of biological activity for various therapeutic targets. vulcanchem.com

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5-Bromo-2-chlorothiazole. These calculations provide a theoretical framework for understanding its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.comresearchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. schrodinger.com |

Note: Specific energy values require dedicated DFT calculations for the molecule.

Quantum chemical calculations can simulate various spectroscopic properties of this compound, providing theoretical data that can be compared with experimental results to confirm its structure. researchgate.net These simulations are valuable for assigning vibrational modes and interpreting complex spectra.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (FTIR) and Raman spectra. researchgate.net By calculating the vibrational frequencies and intensities, researchers can assign specific peaks in the experimental spectra to the corresponding molecular vibrations, such as the stretching and bending of C-H, C-N, C-S, C-Cl, and C-Br bonds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C NMR) can also be predicted. researchgate.net These theoretical shifts help in the assignment of signals in the experimental NMR spectra, confirming the connectivity and chemical environment of atoms within the molecule.

Table 2: Simulated Spectroscopic Data and Their Applications

| Spectroscopic Technique | Simulated Data | Purpose |

|---|---|---|

| FTIR/Raman | Vibrational frequencies and intensities | Assignment of fundamental vibrational modes and structural confirmation. researchgate.net |

| NMR | Chemical shifts | Elucidation of atomic connectivity and the electronic environment of the nucleus. researchgate.net |

| UV-Vis | Electronic transitions and absorption wavelengths | Prediction of the molecule's absorption spectrum, related to the HOMO-LUMO energy gap. schrodinger.com |

Molecular Orbital Analysis and Energy Gaps

Molecular Modeling and Docking Simulations for Biological Activity

Molecular modeling techniques, especially docking simulations, are pivotal in medicinal chemistry for exploring how a molecule like this compound might interact with biological targets, such as proteins or enzymes. nih.gov These simulations can predict binding affinities and modes, guiding the design of more potent and selective drug candidates.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For this compound, this involves placing the molecule into the binding site of a biologically relevant protein and calculating a "docking score," which estimates the binding affinity. acs.org The simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. researchgate.net Studies on similar thiazole (B1198619) derivatives have used docking to understand their potential as inhibitors of enzymes like urease or their interactions with receptors. nih.govacs.org The bromine and chlorine atoms on the thiazole ring can significantly influence these interactions, potentially forming halogen bonds or participating in hydrophobic interactions that enhance binding affinity. vulcanchem.com

Table 3: Components of a Ligand-Protein Docking Simulation

| Component | Role in Simulation | Example Interaction for this compound |

|---|---|---|

| Ligand | The small molecule being studied (this compound). | The thiazole ring and its substituents. |

| Protein Receptor | The biological macromolecule (e.g., enzyme, receptor) with a defined 3D structure. | Active site of a target enzyme like a kinase or protease. |

| Binding Site | A specific pocket or cavity on the protein where the ligand binds. | Hydrophobic pocket containing specific amino acid residues. |

| Scoring Function | An algorithm used to estimate the binding affinity (e.g., in kcal/mol). | Predicts the strength of the interaction between the compound and the protein. |

| Predicted Interactions | Specific non-covalent bonds formed (e.g., H-bonds, halogen bonds). | Potential hydrogen bond with the thiazole nitrogen or halogen bond involving the bromine atom. |

The thiazole ring is a recognized scaffold in medicinal chemistry, and this compound serves as a versatile building block for creating more complex molecules. smolecule.com In silico drug design uses computational methods to modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Starting with this compound, chemists can computationally explore various modifications—such as replacing the halogen atoms with other functional groups via simulated coupling reactions—to enhance its interaction with a target protein. This iterative process of design, simulation, and scoring helps prioritize the synthesis of compounds with the highest predicted potential, saving time and resources. nih.govdergipark.org.tr

Ligand-Protein Interaction Modeling

Prediction of Pharmacokinetic and Pharmacodynamic Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. chemrxiv.orgresearchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

For this compound, various web-based platforms and software can predict key parameters. chemrxiv.org These tools use models based on the compound's physicochemical properties (e.g., molecular weight, lipophilicity, polarity) to estimate its behavior in the body. For instance, the "BOILED-Egg" model can predict gastrointestinal absorption and blood-brain barrier (BBB) penetration. chemrxiv.org Predictions of metabolic stability, interaction with drug transporters, and potential toxicity can also be generated. jocpr.comescholarship.org While these are predictive models, they provide essential guidance for subsequent experimental validation. Pharmacodynamic predictions can be inferred from docking studies, which suggest the mechanism of action by identifying the most likely biological targets. nih.gov

Table 4: Commonly Predicted In Silico ADME/Tox Properties

| Parameter | Predicted Property | Importance in Drug Development |

|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | Predicts how well the compound is absorbed after oral administration. chemrxiv.org |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates if the compound can enter the central nervous system. chemrxiv.org |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its effect. chemrxiv.org | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Clearance | Estimates the rate at which the compound is removed from the body. escholarship.org |

| Toxicity | Mutagenicity, Carcinogenicity | Early flags for potential safety issues. dergipark.org.tr |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-chlorothiazole, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions. For example, bromination of 2-chlorothiazole using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous dichloromethane can yield the target compound. Critical parameters include maintaining inert atmospheres (argon/nitrogen) to prevent moisture interference and optimizing stoichiometry to minimize side products like di-brominated analogs. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure. For instance, the thiazole ring protons resonate between δ 7.2–8.5 ppm in ¹H NMR. Infrared (IR) spectroscopy identifies functional groups (C-Br stretch ~550 cm⁻¹; C-Cl ~750 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ~191 for [M]+). Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as halogenated waste. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for eye contact .

Advanced Research Questions

Q. How can competing side reactions be minimized during Suzuki-Miyaura cross-coupling of this compound?

- Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with ligand SPhos) to enhance selectivity for bromine substitution over chlorine. Use degassed solvents (THF/toluene) and controlled temperatures (80–100°C) to suppress homocoupling. Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion (~80–90%) .

Q. What strategies resolve discrepancies in reported hydrolysis rates of this compound under acidic vs. basic conditions?

- Answer : Conduct kinetic studies under standardized conditions (pH 1–14, 25–60°C) with UV-Vis monitoring of absorbance at 270 nm (thiazole ring degradation). Compare activation energies (Arrhenius plots) and propose mechanisms (e.g., SNAr for basic media vs. acid-catalyzed ring opening). Replicate conflicting studies to identify variables like trace metal contaminants .

Q. How do computational models predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal electron-density distribution, showing higher electrophilic attack at the 5-bromo position due to inductive effects. Fukui indices and Molecular Electrostatic Potential (MEP) maps guide predictions for nitration or sulfonation sites. Validate models with experimental LC-MS data .

Notes

- References provide foundational data; advanced questions integrate methodological frameworks from computational and kinetic studies.

- For synthesis and safety, prioritize peer-reviewed protocols over vendor-specific guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.